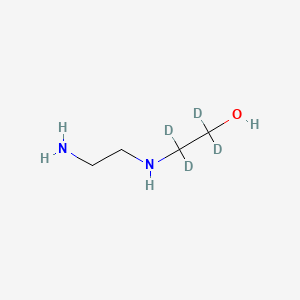

2-(2-Aminoethylamino)ethanol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIJANUOQQMGNT-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Aminoethylamino)ethanol-d4 for Researchers and Drug Development Professionals

Introduction

2-(2-Aminoethylamino)ethanol-d4 is the deuterated form of 2-(2-Aminoethylamino)ethanol, a chemical intermediate used in the synthesis of the antineoplastic agent Mitoxantrone.[1] In the realm of pharmaceutical research and development, stable isotope-labeled compounds like this compound are invaluable tools. They primarily serve as internal standards in bioanalytical methods, particularly for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms provides a mass shift that allows for differentiation from the unlabeled analyte, while maintaining nearly identical chemical and physical properties. This ensures accurate and precise quantification by correcting for variability during sample preparation and analysis.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use as an internal standard, and relevant data in the context of drug development.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₄H₈D₄N₂O |

| Molecular Weight | 108.18 g/mol |

| CAS Number | 1246819-88-4 |

| IUPAC Name | 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol |

| Synonyms | (2-Hydroxyethyl)ethylenediamine-d4, Aminoethylethanolamine-d4 |

| Appearance | Colorless Oily Matter |

| Purity | Typically ≥98% (isotopic purity) |

| Solubility | Soluble in Chloroform, DMSO, Methanol |

| Storage | 2-8°C, protected from air and light |

Role in Bioanalysis: A Workflow for Quantification

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis. The use of this compound as an internal standard allows for the accurate determination of the concentration of its non-deuterated counterpart in biological matrices. The following diagram illustrates a typical workflow for such an analysis.

Experimental Protocol: Quantification of 2-(2-Aminoethylamino)ethanol in Human Plasma

This section provides a detailed methodology for the quantification of 2-(2-Aminoethylamino)ethanol in human plasma using this compound as an internal standard via LC-MS/MS. This protocol is adapted from established methods for similar small molecules.

1. Materials and Reagents

-

2-(2-Aminoethylamino)ethanol (analyte)

-

This compound (internal standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (calibration standards, quality control samples, and unknown samples) into a 96-well protein precipitation plate.

-

Add 150 µL of the internal standard working solution to each well.

-

Vortex the plate for 2 minutes at 1000 rpm.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

4. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

2-(2-Aminoethylamino)ethanol: To be determined (e.g., Q1: 105.1 -> Q3: 88.1)

-

This compound: To be determined (e.g., Q1: 109.1 -> Q3: 92.1)

-

5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Application Context: Mitoxantrone Pharmacokinetics

As 2-(2-Aminoethylamino)ethanol is a precursor to Mitoxantrone, understanding the pharmacokinetic profile of Mitoxantrone provides a relevant context for the application of its deuterated precursor as an internal standard in drug development studies. The following table summarizes key pharmacokinetic parameters of Mitoxantrone in human plasma from various studies.

| Pharmacokinetic Parameter | Value | Reference |

| Terminal Half-Life (t½) | 23-215 hours | [2] |

| Plasma Protein Binding | >95% | [2] |

| Volume of Distribution (Vd) | 10.9-37.4 L/hr/m² | [2] |

| Clearance | 21.41 ± 14.59 L/h | [3] |

| Excretion | Urine (6-11%), Feces (~25%) | [2] |

Mechanism of Action of Mitoxantrone

The ultimate application of 2-(2-Aminoethylamino)ethanol in the synthesis of Mitoxantrone leads to a drug with a well-defined mechanism of action. Mitoxantrone is an inhibitor of topoisomerase II, an enzyme crucial for DNA repair and replication.[2] The following diagram illustrates this mechanism.

Conclusion

This compound is a critical tool for researchers and drug development professionals, enabling the precise and accurate quantification of its unlabeled analog in biological matrices. Its use as an internal standard in LC-MS/MS analysis is essential for pharmacokinetic and metabolic studies. The context of its role as a precursor to the anticancer drug Mitoxantrone highlights the importance of such deuterated compounds in the broader landscape of pharmaceutical development. The methodologies and data presented in this guide provide a foundational understanding for the application of this compound in a research setting.

References

2-(2-Aminoethylamino)ethanol-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and safety considerations for 2-(2-Aminoethylamino)ethanol-d4. This deuterated analog of 2-(2-Aminoethylamino)ethanol serves as a valuable tool in various research and development fields, particularly in metabolic and pharmacokinetic studies.

Core Chemical Properties

This compound, a stable isotope-labeled compound, is primarily utilized as an internal standard or tracer in mass spectrometry-based analyses. Its key chemical identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol[][2] |

| Synonyms | This compound, Amino Alcohol EA-d4, (2-Hydroxyethyl)ethylenediamine-d4[] |

| CAS Number | 1246819-88-4[] |

| Molecular Formula | C₄H₈D₄N₂O[] |

| Molecular Weight | 108.18 g/mol [][2] |

| Appearance | Colorless Oily Matter[] |

Physicochemical Data

The physicochemical properties of this compound are crucial for its application in experimental settings. While some data is specific to the deuterated form, other parameters are often cited from the non-deuterated analog, 2-(2-Aminoethylamino)ethanol (CAS: 111-41-1).

| Property | Value | Notes |

| Boiling Point | 238-240 °C[] | Data for the deuterated compound. |

| Melting Point | -28 °C[] | Data for the deuterated compound. |

| Purity | 95% by HPLC; 98% atom D[] | Typical purity from suppliers. |

| Solubility | Soluble in Chloroform, DMSO, Methanol[] | Data for the deuterated compound. |

| Density | 1.03 g/mL at 25 °C | Data for the non-deuterated analog. |

| Refractive Index (n20/D) | 1.485 | Data for the non-deuterated analog. |

Applications in Research and Development

The primary application of this compound lies in its use as a stable isotope-labeled internal standard for quantitative analysis and as a tracer in metabolic studies.

-

Metabolic Pathway Studies : Researchers utilize this compound to trace the metabolic fate of its non-deuterated counterpart within biological systems. The deuterium label allows for the differentiation and quantification of the compound and its metabolites using mass spectrometry, providing insights into metabolic transformations.[]

-

Pharmacokinetics (ADME) : In drug development, this compound is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that share a similar structural motif. Its distinct mass allows for precise tracking and quantification in complex biological matrices.[]

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a generalized workflow for a pharmacokinetic study using this compound as an internal standard is outlined below.

Caption: Generalized workflow for a pharmacokinetic study.

Safety and Handling

The safety and handling information for this compound is largely extrapolated from its non-deuterated analog. It is imperative to handle this chemical with appropriate precautions in a laboratory setting.

Hazard Identification:

-

Causes severe skin burns and eye damage.

-

May cause an allergic skin reaction.

-

May cause damage to organs through prolonged or repeated exposure.

-

May damage fertility or the unborn child.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Do not breathe mist, vapours, or spray. Use only in a well-ventilated area. Obtain special instructions before use.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Store locked up.[3]

First Aid:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek immediate medical advice for any exposure.

Logical Relationship: Reaction with Carbon Dioxide

The non-deuterated analog, 2-(2-aminoethylamino)ethanol (AEEA), is known for its ability to capture carbon dioxide. Computational studies have elucidated the reaction mechanism, which involves the formation of a carbamate. This process highlights the chemical reactivity of the amine groups.

Caption: Simplified reaction pathway of AEEA with CO2.

References

An In-depth Technical Guide to 2-(2-Aminoethylamino)ethanol-d4: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and a proposed synthesis route for 2-(2-Aminoethylamino)ethanol-d4. This deuterated analog of 2-(2-Aminoethylamino)ethanol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Chemical Structure and Properties

This compound, also known by its IUPAC name 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol, is a stable isotope-labeled version of 2-(2-Aminoethylamino)ethanol. The four hydrogen atoms on the ethanol backbone are replaced with deuterium.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the non-deuterated analogue is also included for comparison.

| Property | This compound | 2-(2-Aminoethylamino)ethanol (for comparison) |

| CAS Number | 1246819-88-4[1] | 111-41-1[2] |

| Molecular Formula | C4H8D4N2O | C4H12N2O[2] |

| Molecular Weight | 108.18 g/mol [1] | 104.15 g/mol [2] |

| IUPAC Name | 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol[1] | 2-(2-Aminoethylamino)ethanol |

| Melting Point | -28 °C (estimated)[] | -28 °C[2] |

| Boiling Point | 238-240 °C (estimated)[] | 238-240 °C[2] |

| Density | ~1.03 g/mL at 25 °C (estimated) | 1.03 g/mL at 25 °C[2] |

| Refractive Index | ~1.485 at 20 °C (estimated) | n20/D 1.485[2] |

| Solubility | Soluble in Chloroform, DMSO, Methanol[] | Soluble in water[2] |

Proposed Synthesis of this compound

The proposed synthesis involves the reaction of commercially available Ethanolamine-1,1,2,2-d4 with 2-bromoethylamine hydrobromide . This method is an adaptation of the synthesis described for the non-deuterated compound, which involves the reaction of a 2-halogenoethylamine with monoethanolamine.

Proposed Reaction Scheme

Detailed Proposed Experimental Protocol

Disclaimer: This is a proposed experimental protocol and has not been validated. It should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Ethanolamine-1,1,2,2-d4 (commercially available)

-

2-Bromoethylamine hydrobromide (commercially available)

-

Sodium hydroxide (NaOH)

-

Anhydrous solvent (e.g., Isopropyl alcohol or Ethanol)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, distillation apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoethylamine hydrobromide (1.0 equivalent) in a suitable anhydrous alcohol (e.g., isopropyl alcohol).

-

Addition of Reactant: To the stirred solution, add Ethanolamine-1,1,2,2-d4 (2.0-3.0 equivalents). The excess ethanolamine-d4 acts as both a reactant and a base to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain the reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. The excess solvent and unreacted Ethanolamine-1,1,2,2-d4 can be removed under reduced pressure. The resulting residue is then dissolved in water and neutralized with a solution of sodium hydroxide to deprotonate the amine and liberate the free base of the product.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Expected Characterization:

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (m/z = 108.18).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the four protons of the ethylenediamine moiety. The signals for the protons on the deuterated ethanol moiety should be absent.

-

²H NMR: The spectrum should show signals confirming the presence of deuterium on the ethanol backbone.

-

¹³C NMR: The spectrum will show four distinct carbon signals. The signals for the deuterated carbons will likely be triplets due to C-D coupling.

-

Experimental Workflow and Logic Diagram

The following diagrams illustrate the proposed synthesis workflow and the logical relationship of the key steps.

Caption: Proposed synthesis workflow for this compound.

References

Commercial Availability and Technical Guide for 2-(2-Aminoethylamino)ethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and applications of 2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4), a deuterated analog of 2-(2-Aminoethylamino)ethanol. This compound is a valuable tool in metabolic research and pharmacokinetic studies, primarily utilized as an internal standard for quantitative analysis.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the product specifications from prominent vendors.

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Notes |

| CLEARSYNTH | CS-T-66002 | Not Specified | Inquire (mg, g, kg, mL) | For research use only. Not for human consumption.[1] |

| Santa Cruz Biotechnology | sc-217855 / 1246819-88-4 | Not Specified | Inquire | For research use only. Not for diagnostic or therapeutic use.[2] |

| BOC Sciences | 1246819-88-4 | ≥98% | Inquire (mg, g, kg) | Labeled analog of 2-(2-Aminoethylamino)ethanol. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₈D₄N₂O |

| Molecular Weight | 108.18 g/mol |

| CAS Number | 1246819-88-4 |

| Appearance | Not Specified |

| Solubility | Not Specified |

Applications in Research and Drug Development

This compound serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass difference from the endogenous or unlabeled analyte, allowing for accurate quantification while maintaining similar chemical and physical properties.

Signaling Pathway Illustration

The primary utility of this compound is not in modulating signaling pathways but in tracing and quantifying its non-deuterated counterpart in biological systems. The logical flow of its application in a typical pharmacokinetic study is outlined below.

Caption: Logical workflow for a typical pharmacokinetic study.

Experimental Protocols

General Protocol for Quantification of 2-(2-Aminoethylamino)ethanol in Plasma using AEEA-d4 as an Internal Standard

1. Materials and Reagents

-

2-(2-Aminoethylamino)ethanol (analyte standard)

-

This compound (internal standard, IS)

-

Control human plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(2-Aminoethylamino)ethanol in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in the same solvent to create calibration standards. Prepare a working solution of the internal standard at a concentration that provides an appropriate response in the LC-MS system.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to each tube (except for blank samples).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MRM Transitions: To be determined by infusion of the analyte and internal standard. For example:

-

2-(2-Aminoethylamino)ethanol: Precursor ion > Product ion

-

This compound: Precursor ion+4 > Product ion

-

5. Data Analysis

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-(2-Aminoethylamino)ethanol-d4

This technical guide provides a comprehensive overview of the material safety data for 2-(2-Aminoethylamino)ethanol-d4. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information presented is compiled from various safety data sheets and chemical databases. It is important to note that while this guide addresses the deuterated compound, much of the available safety and toxicological data is based on its non-deuterated analogue, 2-(2-Aminoethylamino)ethanol. The primary hazard profile is expected to be very similar.

Section 1: Chemical Product and Company Identification

| Product Name: | This compound |

| Synonyms: | 2-(2-Aminoethylamino)-1,1,2,2-tetradeuterioethanol, AEEA-d4 |

| CAS Number: | 1246819-88-4[] |

| Molecular Formula: | C4H8D4N2O[] |

| Molecular Weight: | 108.18 g/mol [2][3] |

| Intended Use: | For research and development purposes only. Not for medicinal, household, or other uses.[3][4] |

Section 2: Hazards Identification

The hazard classification for this compound is based on data from the non-deuterated form, 2-(2-Aminoethylamino)ethanol.

GHS Classification:

-

Serious eye damage (Category 1)[8]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system[6][7]

GHS Label Elements, including precautionary statements:

-

Pictogram:

-

Corrosion

-

Health hazard

-

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][9][10]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][10]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[5][10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][9]

-

P308 + P313: IF exposed or concerned: Get medical advice/ attention.[4][5][10]

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

Section 3: Composition/Information on Ingredients

| Component | CAS Number | Molecular Formula | Molecular Weight | Concentration |

| This compound | 1246819-88-4 | C4H8D4N2O | 108.18 g/mol | Typically >98% |

Section 4: First-Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area. First aiders need to protect themselves.[4][6]

-

If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[5][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][9]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10][11]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]

-

Specific Hazards Arising from the Chemical: Carbon oxides, Nitrogen oxides (NOx).[8][11] Vapors may form explosive mixtures with air.[8][11]

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5][8]

Section 6: Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5][8]

-

Methods and Materials for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5][8]

Section 7: Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.[5][11] Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[5]

-

Conditions for Safe Storage, including any incompatibilities: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Containers that are opened must be carefully resealed and kept upright to prevent leakage.[5] This substance is hygroscopic.[11][12]

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Handle in a well-ventilated place. Use non-sparking tools. Ensure that eyewash stations and safety showers are close to the workstation location.[9][13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Tightly fitting safety goggles.[9]

-

Skin Protection: Handle with gloves. Wear fire/flame resistant and impervious clothing.[9]

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[5]

-

Section 9: Physical and Chemical Properties

Data for the non-deuterated analogue, 2-(2-Aminoethylamino)ethanol, is provided where specific data for the deuterated compound is unavailable.

| Property | Value |

| Appearance | Clear, colorless liquid[12] |

| Odor | Mild ammoniacal odor[11][12] |

| Molecular Weight | 108.18 g/mol [2][3] |

| Boiling Point | 238-240 °C[][12] |

| Melting Point | -28 °C[][12] |

| Density | 1.03 g/mL at 25 °C[12] |

| Water Solubility | Soluble[12] |

| Flash Point | >110 °C (>230 °F)[12] |

Section 10: Stability and Reactivity

-

Reactivity: No data available for the deuterated form. The non-deuterated form is a stable compound under recommended storage conditions.[5]

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Possibility of Hazardous Reactions: Vapors may form explosive mixtures with air.[8]

-

Conditions to Avoid: Moisture, strong heating.[4]

-

Incompatible Materials: Strong oxidizing agents, acids.

-

Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Nitrogen oxides (NOx).[8][11]

Section 11: Toxicological Information

The toxicological data presented here is for the non-deuterated analogue, 2-(2-Aminoethylamino)ethanol.

-

Acute Toxicity:

-

LD50 Oral - Rat - 3,000 mg/kg[6]

-

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[5][11]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[5]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[5]

-

-

Reproductive Toxicity: May damage the unborn child. Suspected of damaging fertility.[5][6]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[6][7]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Section 12: Ecological Information

Data for the non-deuterated analogue is provided.

-

Toxicity: No data available.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

-

Other Adverse Effects: No data available.

Section 13: Disposal Considerations

-

Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Section 14: Transport Information

-

DOT (US): Not dangerous goods.

-

IMDG: Not dangerous goods.

-

IATA: Not dangerous goods.

Section 15: Regulatory Information

This safety data sheet complies with the requirements of Regulation (EC) No. 1907/2006. Safety, health and environmental regulations/legislation specific for the substance or mixture are not available for the deuterated form.

Section 16: Other Information

The information above is believed to be accurate and represents the best information currently available to us. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use. Users should make their own investigations to determine the suitability of the information for their particular purposes.

Experimental Protocols

Protocol 1: General Handling and Dispensing

-

Preparation: Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.

-

Dispensing:

-

Use a clean, dry glass or compatible plastic pipette or syringe to transfer the liquid.

-

Avoid splashing.

-

Keep the container tightly closed when not in use.

-

-

Post-Handling:

-

Wipe down the work area with an appropriate solvent.

-

Wash hands thoroughly with soap and water.

-

Properly dispose of contaminated gloves and any disposable labware.

-

Protocol 2: Spill Response

-

Evacuation: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

-

Communication: Alert others in the vicinity and the laboratory supervisor.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment:

-

For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.

-

Do not use combustible materials, such as sawdust.

-

-

Cleanup:

-

Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Disposal: Dispose of the waste as hazardous chemical waste according to institutional and local regulations.

Visualizations

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Caption: Logical workflow for responding to a chemical spill of this compound.

References

- 2. This compound | C4H12N2O | CID 71313218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. indenta.com [indenta.com]

- 7. chemos.de [chemos.de]

- 8. carlroth.com [carlroth.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 111-41-1 Name: 2-(2-aminoethylamino)ethanol [xixisys.com]

- 10. 2-(2-Aminoethylamino)ethanol 111-41-1 | TCI AMERICA [tcichemicals.com]

- 11. 2-(2-Aminoethylamino)ethanol(111-41-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. 2-(2-Aminoethylamino)ethanol | 111-41-1 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Isotopic Purity of 2-(2-Aminoethylamino)ethanol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4), a deuterated analog of 2-(2-Aminoethylamino)ethanol. Deuterated compounds are of significant interest in pharmaceutical and metabolic research due to their potential to alter metabolic pathways and enhance pharmacokinetic profiles. This document outlines the quantitative data regarding the isotopic purity of commercially available AEEA-d4, details the experimental protocols for its determination, and presents a logical workflow for its synthesis and analysis.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter for its application in research. Commercially available standards of this compound typically exhibit a high degree of deuterium incorporation. The following table summarizes the reported isotopic purity from various suppliers.

| Supplier | Chemical Purity (by HPLC) | Isotopic Purity (atom % D) |

| BOC Sciences | 95% | 98% |

| Coompo Research Chemicals | Not specified | 98% |

Table 1: Reported Purity of Commercial this compound [1][2]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like AEEA-d4 relies on sophisticated analytical techniques capable of differentiating between isotopes. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry Protocol for Isotopic Purity Analysis

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful technique for determining the isotopic enrichment of a compound.[1][3][4][5]

Objective: To determine the relative abundance of deuterated and non-deuterated isotopologues of 2-(2-Aminoethylamino)ethanol.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with an electrospray ionization (ESI) source.

-

An ultra-performance liquid chromatography (UPLC) system for sample introduction.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer to ensure high mass accuracy.

-

Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source or inject it through the UPLC system. Acquire the full scan mass spectrum in positive ion mode. The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ will be observed.

-

Unlabeled AEEA (C₄H₁₂N₂O): Molecular Weight = 104.15 g/mol

-

AEEA-d4 (C₄H₈D₄N₂O): Molecular Weight = 108.18 g/mol [4]

-

-

Data Analysis:

-

Identify the ion cluster corresponding to the protonated molecule.

-

Determine the relative intensities of the peaks corresponding to the unlabeled ([M+H]⁺), partially deuterated, and fully deuterated ([M+D₄+H]⁺) species.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Intensity of (M+D₄+H)⁺ / Σ Intensities of all isotopologues] x 100

-

-

NMR Spectroscopy Protocol for Isotopic Purity Analysis

Deuterium NMR (²H or D-NMR) spectroscopy is a direct and quantitative method to determine the extent and position of deuteration.

Objective: To quantify the deuterium incorporation in this compound.

Instrumentation:

-

A high-field NMR spectrometer equipped with a deuterium probe.

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a non-deuterated solvent (e.g., CHCl₃ or DMSO).

-

¹H NMR Spectrum Acquisition: Acquire a standard proton NMR spectrum to identify any residual proton signals at the sites of deuteration.

-

²H NMR Spectrum Acquisition: Acquire a deuterium NMR spectrum. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum.

-

Data Analysis:

-

Integrate the signals in the ²H NMR spectrum corresponding to the deuterated positions.

-

Compare the integral of the deuterium signals to the integral of a known internal standard or to the residual proton signals in the ¹H NMR spectrum to calculate the atom % D.

-

Synthesis and Analysis Workflow

The production of high-purity this compound involves a multi-step process that includes chemical synthesis followed by rigorous purification and analysis.

Caption: Workflow for the synthesis and analysis of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical relationships in the analysis of deuterated compounds and a generalized experimental workflow for determining isotopic purity.

Caption: Generalized experimental workflow for isotopic purity determination.

This guide provides a foundational understanding of the isotopic purity of this compound. For specific research applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house verification of isotopic enrichment using the protocols outlined herein.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

2-(2-Aminoethylamino)ethanol-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Aminoethylamino)ethanol-d4, a deuterated analog of 2-(2-Aminoethylamino)ethanol. This document is intended for use by researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical methodologies, and potential applications. The inclusion of deuterated compounds like this compound is pivotal in various stages of drug discovery and development, particularly in metabolic and pharmacokinetic studies.[]

Physicochemical Properties

This compound is a stable, isotopically labeled version of 2-(2-Aminoethylamino)ethanol. The deuterium labeling provides a distinct mass signature, making it an invaluable tool for tracer studies in complex biological matrices.

| Property | Value | Reference |

| Molecular Formula | C₄H₈D₄N₂O | [] |

| Molecular Weight | 108.18 g/mol | [] |

| CAS Number | 1246819-88-4 | [] |

| Appearance | Colorless Oily Matter | [] |

| Boiling Point | 238-240 °C | [] |

| Melting Point | -28 °C | [] |

| Purity (by HPLC) | ≥95% | [] |

| Isotopic Enrichment (atom % D) | ≥98% | [] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [] |

| Storage | 2-8°C | [] |

Note: Some physical properties are based on the non-deuterated analog and are expected to be very similar for the deuterated version.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization and quantification of this compound. The following sections detail the experimental protocols for determining chemical purity and isotopic enrichment.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method describes the determination of the chemical purity of this compound using a reversed-phase HPLC method with UV detection. Since the analyte lacks a strong chromophore, pre-column derivatization with o-phthalaldehyde (OPA) is employed to form a UV-active isoindole derivative.

Experimental Protocol:

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents and Solutions:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

o-Phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA)

-

Borate Buffer (0.1 M, pH 9.5)

-

Mobile Phase A: Phosphate buffer (25 mM, pH 7.0)

-

Mobile Phase B: Acetonitrile

-

Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 40 µL of 3-MPA and dilute to 10 mL with 0.1 M borate buffer (pH 9.5). Prepare fresh daily.

-

Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in water. Create a series of working standards by diluting the stock solution.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in water to a known concentration.

-

-

Derivatization Procedure:

-

In a vial, mix 100 µL of the standard or sample solution with 100 µL of the derivatization reagent.

-

Vortex the mixture and allow it to react for 2 minutes at room temperature.

-

Add 800 µL of Mobile Phase A to stop the reaction and dilute the sample.

-

-

Chromatographic Conditions:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 338 nm

-

Injection Volume: 10 µL

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 50 50 30 90 10 | 35 | 90 | 10 |

-

-

Data Analysis:

-

The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Isotopic Enrichment Determination by Mass Spectrometry (MS)

This protocol outlines a general method for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).

Experimental Protocol:

-

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

-

Reagents and Solutions:

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Mobile Phase: 50:50 Methanol:Water with 0.1% Formic Acid.

-

Sample Solution: Prepare a dilute solution of this compound (approx. 1 µg/mL) in the mobile phase.

-

Reference Solution: Prepare a dilute solution of the non-deuterated analog, 2-(2-Aminoethylamino)ethanol, at the same concentration.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan

-

Mass Range: m/z 100-120

-

Resolution: ≥ 10,000

-

Infusion: Direct infusion or via LC system with a short column.

-

-

Data Analysis:

-

Acquire the mass spectrum of the non-deuterated reference standard to determine its natural isotopic distribution.

-

Acquire the mass spectrum of the this compound sample.

-

Integrate the ion currents for the isotopic peaks of the molecular ion [M+H]⁺ cluster for both the reference and the deuterated sample.

-

The isotopic enrichment is calculated by comparing the measured isotopic distribution of the deuterated sample to the theoretical distribution for a given enrichment level, correcting for the natural isotopic abundance observed in the reference standard.

-

Application in Pharmacokinetic Studies

Deuterated compounds such as this compound are frequently used as internal standards in pharmacokinetic (PK) studies. The following workflow illustrates a typical application.

Caption: Workflow of a typical pharmacokinetic study using a deuterated internal standard.

Signaling Pathway Analysis

While 2-(2-Aminoethylamino)ethanol is primarily used as a building block in chemical synthesis and as a component in various industrial applications, its structural similarity to endogenous amines suggests potential interactions with biological pathways. A hypothetical interaction with an amine receptor signaling pathway is depicted below.

Caption: Hypothetical signaling pathway involving 2-(2-Aminoethylamino)ethanol as a ligand for a GPCR.

References

Technical Guide: Solubility Profile of 2-(2-Aminoethylamino)ethanol-d4

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to 2-(2-Aminoethylamino)ethanol-d4

This compound is a stable, isotopically labeled form of 2-(2-Aminoethylamino)ethanol. It serves as an internal standard in mass spectrometry-based applications, such as pharmacokinetic and metabolic studies, allowing for precise quantification of the parent compound. The presence of four deuterium atoms on the ethylene bridge provides a distinct mass shift without significantly altering the physicochemical properties, including solubility.

Solubility Data

Specific quantitative solubility data (e.g., in g/L or mol/L) for this compound is not extensively documented. However, based on the properties of the parent compound, a qualitative solubility profile can be inferred. 2-(2-Aminoethylamino)ethanol is a polar molecule with two amino groups and a hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor. This structure dictates its solubility behavior.

Table 1: Qualitative Solubility of 2-(2-Aminoethylamino)ethanol in Various Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | Miscible | The compound readily forms hydrogen bonds with water. |

| Methanol | Soluble | High polarity and hydrogen bonding capacity lead to good solubility. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO facilitates the dissolution of polar molecules. |

| Acetonitrile | Soluble | While less polar than DMSO, it is generally a suitable solvent. | |

| Nonpolar | Toluene | Sparingly Soluble / Insoluble | The significant difference in polarity limits solubility. |

| Hexane | Insoluble | The nonpolar nature of hexane is incompatible with the polar functional groups. |

Note: This data is for the non-deuterated parent compound, 2-(2-Aminoethylamino)ethanol, and serves as a strong proxy for the d4-labeled version.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analysis method

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vial at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Visualized Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below. This workflow provides a high-level overview of the steps from preparation to final analysis.

Caption: Workflow for determining compound solubility.

Conclusion

While direct, published quantitative solubility data for this compound in organic solvents is scarce, its solubility profile can be reliably inferred from its non-deuterated parent compound, AEEA. It is expected to be highly soluble in polar protic and aprotic solvents and sparingly soluble to insoluble in nonpolar solvents. For applications requiring precise solubility values, the recommended experimental workflow provides a robust method for their determination.

The Strategic Application of 2-(2-Aminoethylamino)ethanol-d4 in Advanced Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential uses of 2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4), a deuterated analog of 2-(2-Aminoethylamino)ethanol (AEEA), in the research and development landscape. With a focus on its application as an internal standard in quantitative analysis, this document delves into the core principles of its utility, presents its physicochemical properties, and offers detailed experimental protocols for its implementation in analytical methodologies.

Introduction to Deuterated Compounds in Research

In the realm of pharmaceutical and biomedical research, the use of stable isotope-labeled compounds, particularly deuterated molecules, has become an indispensable tool.[1] Deuterium, a stable, non-radioactive isotope of hydrogen, can be incorporated into drug molecules and other organic compounds to alter their mass without significantly affecting their chemical properties.[2][3] This subtle modification provides a powerful handle for researchers to trace, quantify, and understand the metabolic fate of molecules within complex biological systems.[4] this compound is one such deuterated compound, offering enhanced precision and accuracy in a variety of analytical applications.[][6]

Core Principles: The Advantage of Deuterated Internal Standards

The primary application of this compound lies in its role as an internal standard for quantitative analysis, especially when coupled with mass spectrometry (MS) techniques like liquid chromatography-mass spectrometry (LC-MS).[7][8] An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest.[7] Deuterated standards, such as AEEA-d4, are considered the gold standard for this purpose due to several key advantages:[8]

-

Co-elution with Analyte: In chromatographic separations, the deuterated standard and the non-deuterated analyte exhibit nearly identical retention times.[7] This co-elution ensures that both compounds experience the same analytical conditions, including potential matrix effects which can suppress or enhance the analyte signal.[7][8]

-

Similar Ionization Efficiency: The isotopic substitution has a minimal effect on the ionization efficiency of the molecule in the mass spectrometer's ion source.[7]

-

Correction for Sample Loss: Any loss of the target analyte during sample preparation and analysis is mirrored by a proportional loss of the deuterated internal standard.[9] By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined, regardless of recovery efficiency.[9]

These properties significantly improve the accuracy, precision, and reproducibility of quantitative methods.[7][8][10]

Physicochemical Properties

Understanding the physicochemical properties of both the deuterated and non-deuterated forms of 2-(2-Aminoethylamino)ethanol is crucial for method development and application.

| Property | 2-(2-Aminoethylamino)ethanol | This compound | Reference(s) |

| CAS Number | 111-41-1 | 1246819-88-4 | [11][12] |

| Molecular Formula | C4H12N2O | C4H8D4N2O | [11][13] |

| Molecular Weight | 104.15 g/mol | 108.18 g/mol | [11][12] |

| Appearance | Colorless, viscous liquid | Colorless Oily Matter | [][14] |

| Boiling Point | 238-240 °C | 238-240 °C | [][11] |

| Melting Point | -28 °C | -28 °C | [][11] |

| Density | 1.03 g/mL at 25 °C | Not explicitly stated, but expected to be similar to the non-deuterated form. | [11] |

| Solubility | Soluble in water | Soluble in Chloroform, DMSO, Methanol | [][11] |

| pKa | pK1: 7.21, pK2: 10.12 | Not explicitly stated, but expected to be very similar to the non-deuterated form. | [11] |

Applications in Research

The primary and most well-documented use of this compound is as an internal standard for the precise quantification of its non-deuterated counterpart, AEEA, in various matrices. AEEA itself has applications as a chemical intermediate in the synthesis of surfactants, epoxy resin curing agents, and other fine chemicals.[14] Therefore, accurate quantification of AEEA might be necessary in industrial, environmental, and quality control settings.

While direct involvement of AEEA in specific signaling pathways is not documented in the provided search results, the use of its deuterated form is critical in pharmacokinetic and toxicological studies of AEEA itself or of compounds for which AEEA is a metabolite or precursor.[1][4] The non-deuterated form, AEEA, has been shown to have low acute toxicity in animal studies, though it is considered corrosive and can cause severe skin burns and eye damage.[15][16][17] It is also classified as a substance that may damage the unborn child and is suspected of damaging fertility.[15][16][18]

Experimental Protocols

General Protocol for Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of 2-(2-Aminoethylamino)ethanol (AEEA) in a given sample matrix using this compound (AEEA-d4) as an internal standard.

1. Materials and Reagents:

-

2-(2-Aminoethylamino)ethanol (AEEA) analytical standard

-

This compound (AEEA-d4)

-

LC-MS grade water

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade formic acid (or other suitable modifier)

-

Sample matrix (e.g., plasma, water, industrial effluent)

-

Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)

2. Preparation of Standard Solutions:

-

Primary Stock Solutions: Prepare individual stock solutions of AEEA and AEEA-d4 in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of AEEA at different concentrations by serial dilution of the primary stock solution.

-

Internal Standard Working Solution: Prepare a working solution of AEEA-d4 at a fixed concentration. The optimal concentration should be determined during method development.

3. Sample Preparation:

-

Spiking: To an aliquot of the sample, calibration standards, and quality control (QC) samples, add a fixed volume of the AEEA-d4 internal standard working solution.

-

Extraction (if necessary): Depending on the complexity of the sample matrix, a sample cleanup step such as protein precipitation (for biological samples) or solid-phase extraction may be necessary to remove interferences.[9]

-

Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase or HILIC column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for AEEA.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

For AEEA: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.

-

For AEEA-d4: Determine the precursor ion (e.g., [M+H]+, which will be 4 Da higher than AEEA) and a corresponding product ion.

-

-

5. Data Analysis:

-

Integrate the peak areas for the MRM transitions of both AEEA and AEEA-d4.

-

Calculate the peak area ratio (AEEA peak area / AEEA-d4 peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the AEEA calibration standards.

-

Determine the concentration of AEEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: The Kinetic Isotope Effect (KIE) slows the metabolism of deuterated compounds.

Conclusion

This compound is a valuable tool for researchers requiring high precision and accuracy in the quantification of its non-deuterated analog. Its utility as an internal standard in mass spectrometry-based methods is well-established by the principles governing deuterated compounds in analytical chemistry. While direct research into the biological signaling of AEEA is limited in the provided results, the application of AEEA-d4 is crucial for robust analytical methodologies in various scientific and industrial fields. The detailed protocol and workflows provided in this guide offer a foundational understanding for the implementation of this compound in the laboratory.

References

- 1. hwb.gov.in [hwb.gov.in]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. This compound | CAS#:1246819-88-4 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 11. 2-(2-Aminoethylamino)ethanol | 111-41-1 [chemicalbook.com]

- 12. This compound | C4H12N2O | CID 71313218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 1246819-88-4 - Coompo [coompo.com]

- 14. 2-(2-Aminoethylamino)Ethanol [chembk.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. chemicalbook.com [chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. chemos.de [chemos.de]

The Advent of Deuterated Ethanolamines: A Technical Guide to Their Scientific Lineage, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into bioactive molecules represents a significant advancement in medicinal chemistry, aimed at enhancing pharmacokinetic profiles and therapeutic efficacy. This technical guide provides an in-depth exploration of deuterated ethanolamines, a class of compounds with substantial potential in drug development. While the specific historical discovery of "deuterated ethanolamines" as a distinct event is not documented, their scientific foundation is built upon a rich history of deuterium chemistry and the kinetic isotope effect. This document details the historical context, the core scientific principles, synthetic methodologies, and analytical techniques relevant to these compounds. It serves as a comprehensive resource for researchers engaged in the design and application of next-generation therapeutics.

Introduction: The Scientific Heritage of Deuterated Compounds

The journey of deuterated compounds in the pharmaceutical sciences is not one of a single discovery, but rather a convergence of fundamental scientific principles and their innovative application. The story begins with the discovery of deuterium, a stable, non-radioactive isotope of hydrogen, by Harold Urey in 1931, an achievement that earned him the Nobel Prize in 1934.[1] Deuterium, containing a proton and a neutron, is approximately twice as heavy as protium (the most common hydrogen isotope), which has only a proton.[1][2] This mass difference is the origin of the Kinetic Isotope Effect (KIE) , a cornerstone of deuterium chemistry.

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[3] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[3][4] Consequently, breaking a C-D bond requires more energy and occurs more slowly.[3][4] Reactions involving the cleavage of a C-H bond can be 6 to 10 times faster than the identical reaction involving a C-D bond.[3]

Medicinal chemists began to explore this phenomenon in the 1960s, with early studies on deuterated versions of molecules like morphine and tyramine.[4][5][6] The central hypothesis was that by strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, one could slow down the drug's breakdown by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[2][3][5][7] This "deuterium switch" approach could lead to significant improvements in a drug's pharmacokinetic profile, such as a longer half-life, more stable plasma concentrations, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[3][6][7][8]

Despite early research, it took over four decades for this concept to translate into a therapeutic reality.[1] The landmark approval of Austedo® (deutetrabenazine) by the U.S. Food and Drug Administration (FDA) in 2017 marked the arrival of the first deuterated drug.[6][9][10][][12][13] Deutetrabenazine, a treatment for chorea associated with Huntington's disease, is a deuterated version of tetrabenazine.[9][13] The strategic deuteration of its two methoxy groups slows their metabolism, resulting in a superior pharmacokinetic profile that allows for less frequent dosing and improved tolerability compared to its non-deuterated counterpart.[3][9][14] This success story has invigorated the field, solidifying the deuterium substitution strategy as a viable and valuable approach in drug development.[5][15]

Ethanolamines, as a class of compounds, are ubiquitous in biology. They are essential components of cell membranes (as the headgroup of phosphatidylethanolamine) and can act as precursors to neurotransmitters like acetylcholine.[16][17][18] Given their roles in cellular structure and signaling, their metabolic pathways are well-characterized, making them prime candidates for the application of deuterium substitution to modulate their biological activity and therapeutic potential.

The Kinetic Isotope Effect: Core Principles

The rationale for developing deuterated ethanolamines is entirely dependent on the Kinetic Isotope Effect (KIE). As previously mentioned, the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond. This effect is most pronounced when the C-H bond cleavage is the rate-determining step in a molecule's metabolism.

// Invisible edges for alignment TS_CD -> SlowedMetabolism [style=invis];

} mend Caption: The Kinetic Isotope Effect (KIE) principle.

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Consequence for Drug Metabolism |

| Bond Energy | Lower | Higher | More energy required to break C-D bond |

| Vibrational Frequency | Higher | Lower | Lower zero-point energy for C-D bond |

| Reaction Rate (k) | Faster (kH) | Slower (kD) | Slower enzymatic cleavage of C-D bond |

| KIE Value (kH/kD) | - | Typically 6-10 | Significant reduction in metabolic rate |

Ethanolamine Metabolism: The Target for Deuteration

Ethanolamine is a fundamental biological molecule. It can be utilized by cells for the synthesis of phosphatidylethanolamine (PE), a key component of cell membranes, via the cytidine phosphoethanolamine pathway.[19] Certain gut bacteria can also catabolize ethanolamine as a carbon and/or nitrogen source.[16][19] The initial step in its oxidation often involves an amine oxidase, leading to the formation of glycolaldehyde.[20] In some bacteria, ethanolamine is broken down by ethanolamine ammonia-lyase into ammonia and acetaldehyde.[18][21]

Given these metabolic routes, there are clear opportunities for deuteration to alter the fate of ethanolamine-containing molecules. Replacing hydrogens on the carbon backbone of the ethanolamine moiety could slow its enzymatic breakdown.

Experimental Protocols: Synthesis and Analysis

The creation and verification of deuterated ethanolamines require robust synthetic and analytical methodologies.

General Synthesis of Deuterated Compounds

Several core strategies are employed for introducing deuterium into organic molecules. The choice depends on the target site and the required level of isotopic enrichment.[22]

-

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves the direct exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O or D₂ gas, often in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C).[22][23]

-

Reduction with Deuterated Reagents: Aldehydes, ketones, or esters can be reduced using deuterium-containing reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific positions.[22]

-

Biosynthesis/Enzymatic Reactions: Leveraging the high selectivity of enzymes, this method uses deuterated substrates or D₂O in enzymatic reactions to produce complex, specifically labeled biomolecules.[22][]

Hypothetical Protocol: Synthesis of Ethanolamine-d4

This protocol outlines a plausible method for synthesizing fully deuterated ethanolamine (Ethanolamine-1,1,2,2-d₄) via the reduction of a suitable precursor.

Objective: To prepare ethanolamine-d₄ from a non-deuterated starting material.

Materials:

-

2-Aminoacetic acid (Glycine)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterium oxide (D₂O) for quenching

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Precursor: 2-Aminoacetic acid is added portion-wise to the stirred suspension at 0°C. The reaction is highly exothermic and should be controlled carefully.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlD₄ is carefully quenched by the slow, dropwise addition of D₂O.

-

Workup: The resulting salts are filtered off, and the filter cake is washed thoroughly with THF and diethyl ether.

-

Extraction & Drying: The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude ethanolamine-d₄ product, which can be further purified by distillation if necessary.

Analytical Characterization

Confirming the identity, purity, and extent of deuteration is critical. A combination of analytical techniques is essential for comprehensive characterization.[25][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique is used to determine the degree and position of deuteration by observing the disappearance or reduction of proton signals at specific locations in the molecule.[26][27]

-

²H (Deuterium) NMR: Directly detects the deuterium nuclei, confirming their presence and chemical environment.[26]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is highly sensitive for determining the molecular weight and the distribution of isotopologues (e.g., d₀, d₁, d₂, d₃, d₄ species) by analyzing the mass-to-charge ratio.[25][26] It provides quantitative data on isotopic enrichment.[26]

-

Chromatography (GC-MS, LC-MS): When coupled with mass spectrometry, gas chromatography (GC) or liquid chromatography (LC) separates the deuterated compound from non-deuterated starting material and other impurities, allowing for precise purity assessment.[25][28]

Table 2: Analytical Techniques for Characterizing Deuterated Compounds

| Technique | Information Provided | Level of Detail |

| ¹H NMR | Position & Degree of Deuteration | Semi-Quantitative to Quantitative |

| ²H NMR | Position of Deuteration | Quantitative |

| Mass Spectrometry (MS) | Isotopic Enrichment & Distribution | Quantitative |

| GC-MS / LC-MS | Purity, Isotopic Ratios | Quantitative |

Data Presentation: The Impact of Deuteration

The ultimate validation of the deuterium-switching strategy lies in the quantitative improvement of a drug's pharmacokinetic properties. While specific data for deuterated ethanolamines are not publicly available, the data from deutetrabenazine serves as a powerful exemplar of the potential benefits.

Table 3: Comparative Pharmacokinetics of Tetrabenazine vs. Deutetrabenazine (Illustrative)

| Parameter | Tetrabenazine (Non-deuterated) | Deutetrabenazine (Deuterated) | Implication of Deuteration |

| Half-life (active metabolites) | Shorter | Longer | More sustained therapeutic levels |

| Plasma Concentration | Higher peak-to-trough fluctuations | More stable | Reduced risk of adverse events linked to high peaks |

| Dosing Frequency | Three times daily | Twice daily | Improved patient compliance and convenience |

| Tolerability | Less favorable | More favorable | Better patient outcomes |

| Note: This table is based on the known clinical profile of deutetrabenazine to illustrate the effects of deuteration.[3][9][14] |

Conclusion and Future Outlook

While the field awaits the first specific clinical application of a deuterated ethanolamine, the scientific principles underpinning their potential are robust and well-established. The history of deuterated drugs, though recent in terms of approved therapies, is built on decades of fundamental chemical research.[1][5] The success of deutetrabenazine has paved the way for a new class of therapeutics, demonstrating that the strategic replacement of hydrogen with deuterium is a clinically and commercially viable strategy for drug optimization.[6][12]

For researchers in drug development, deuterated ethanolamines represent a promising frontier. By applying the principles of the kinetic isotope effect to the well-understood metabolic pathways of ethanolamines, it is possible to design novel molecules with enhanced pharmacokinetic profiles. The synthetic and analytical protocols are well-defined, allowing for the reliable creation and characterization of these next-generation compounds. As the pharmaceutical industry continues to seek innovative ways to improve drug efficacy and safety, the "heavy" atom approach offered by deuterium will undoubtedly play an increasingly important role.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 3. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Portico [access.portico.org]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

- 12. bioscientia.de [bioscientia.de]

- 13. Deutetrabenazine - Wikipedia [en.wikipedia.org]

- 14. scientificupdate.com [scientificupdate.com]

- 15. researchgate.net [researchgate.net]

- 16. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Choline - Wikipedia [en.wikipedia.org]